molecular formula C9H8N2OS B6619110 (5-phenyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 874507-52-5

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B6619110
CAS No.: 874507-52-5
M. Wt: 192.24 g/mol
InChI Key: KDWPCWGJRDPKNX-UHFFFAOYSA-N
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Description

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound that contains a thiadiazole ring fused with a phenyl group and a methanol moiety

Mechanism of Action

Target of Action

Similar compounds have been shown to have anticancer and antimicrobial properties, suggesting that their targets may be involved in cell proliferation and microbial growth.

Biochemical Pathways

Related compounds have been shown to inhibit the proliferation of cancer cells , suggesting that (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol may interfere with pathways involved in cell growth and division.

Result of Action

Related compounds have been shown to induce apoptotic cell death in cancer cells and exhibit antimicrobial activities , suggesting that this compound may have similar effects.

Future Directions

Given the promising biological activity of 1,3,4-thiadiazole derivatives, future research could focus on the design and synthesis of new derivatives with improved efficacy and safety profiles. Additionally, further in-depth studies on the mechanism of action of these compounds could provide valuable insights for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired thiadiazole derivative. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of phenylthiadiazole carboxylic acid.

    Reduction: Formation of phenylthiadiazole amine.

    Substitution: Formation of brominated or nitrated phenylthiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol is unique due to its specific combination of a phenyl group and a methanol moiety, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.

Properties

IUPAC Name

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWPCWGJRDPKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate (350 mgs, 1.494 mmol) in anhydrous methanol (5 mL, 124 mmol) was added NaBH4 (226 mgs, 5.98 mmol) at 0° C. The reaction mixture was stirred at ambient temperature for 16 h. AcOH (2 mL) was added and the reaction was concentrated to dryness. The residue was dissolved in EtOAc, brine and water and extracted with EtOAc (3×). The combined organic extracts were washed with sat. aqueous NaHCO3 and brine, and dried over anhydrous magnesium sulfate. After filtration and evaporation, the residue was triturated with ethyl ether to give the title material as a first crop (150 mgs, 52%). LC (Method B): 2.022 min, LCMS (APCI) calcd for C9H9N2OS [M+H]+ m/z 193.04, found 193.2. 1H NMR (CDCl3, 400 MHz) δ ppm: 7.92-8.03 (m, 2H), 7.44-7.59 (m, 3H), 5.14 (br. d, J=3.90 Hz, 2H), 2.63 (br. s., 1H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
226 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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